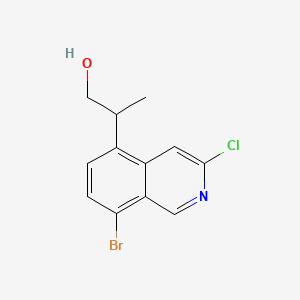
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is an organic compound with a complex structure, featuring both bromine and chlorine atoms attached to an isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol typically involves multiple steps. One common method starts with the preparation of 8-bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate. This intermediate is then reacted with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol in the presence of potassium carbonate and a palladium catalyst (Pd(dPPf)Cl2) in a mixture of 1,4-dioxane and water at 60°C for 2 hours . The resulting solution is then extracted and purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
科学的研究の応用
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.
作用機序
The mechanism of action of 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
8-Bromo-3-chloro-β-methyl-5-isoquinolineethanol: This compound has a similar structure but with a methyl group instead of a propanol group.
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: This compound features a thiazole ring instead of an isoquinoline ring.
Uniqueness
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
特性
分子式 |
C12H11BrClNO |
|---|---|
分子量 |
300.58 g/mol |
IUPAC名 |
2-(8-bromo-3-chloroisoquinolin-5-yl)propan-1-ol |
InChI |
InChI=1S/C12H11BrClNO/c1-7(6-16)8-2-3-11(13)10-5-15-12(14)4-9(8)10/h2-5,7,16H,6H2,1H3 |
InChIキー |
LHVZVOWFTYUJQQ-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C1=C2C=C(N=CC2=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
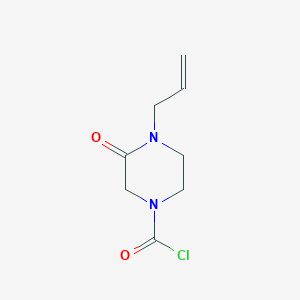
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
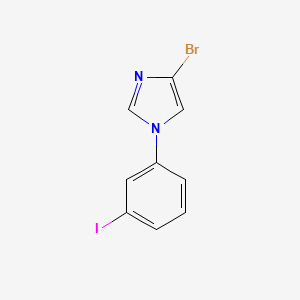
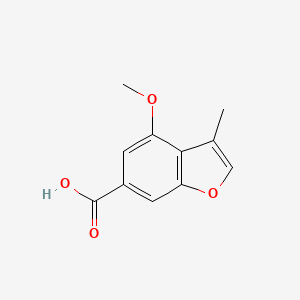

![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
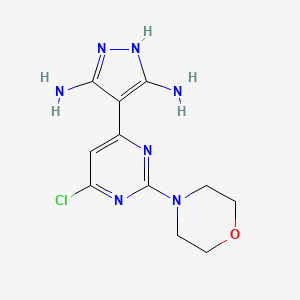
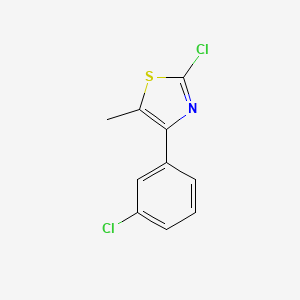
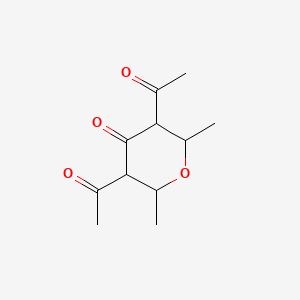
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
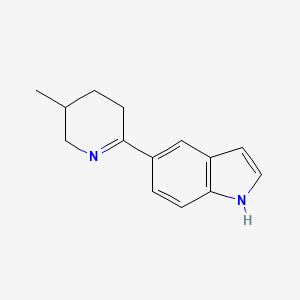
![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
